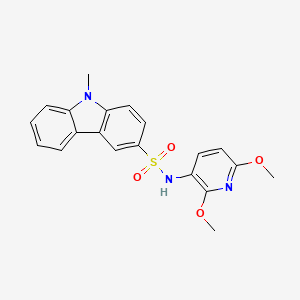

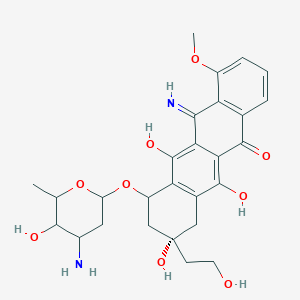

![molecular formula C23H33N5O5S B10752860 N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グリミライドは、高効力のスルホニル尿素系血糖降下薬です。ヒトにおけるインスリン刺激作用と有意な持続的な活性が知られています。 グリミライドは、主に2型糖尿病の治療に使用され、膵臓のβ細胞からのインスリン分泌を刺激することにより血糖値を低下させるのに役立ちます .

2. 製法

合成経路と反応条件: グリミライドの合成には、スルホニル尿素構造のコアを調製するところから始まるいくつかのステップが含まれます。このプロセスには、通常、スルホンアミドとイソシアネートを反応させてスルホニル尿素結合を形成することが含まれます。 最終生成物の高収率と高純度を確保するために、温度や溶媒の選択などの特定の反応条件が最適化されます .

工業生産方法: 工業的には、グリミライドの生産は、バッチ式または連続フロープロセスを使用して規模が拡大されます。これらの方法では、大型反応器を使用し、反応パラメーターを精密に制御して、一貫性と品質を維持します。 最終生成物は、結晶化またはクロマトグラフィー技術を使用して精製され、医薬品基準を満たします .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gliamilide involves several steps, starting with the preparation of the core sulfonylurea structure. The process typically includes the reaction of a sulfonamide with an isocyanate to form the sulfonylurea linkage. Specific reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of gliamilide is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

化学反応の分析

反応の種類: グリミライドは、以下を含むさまざまな化学反応を起こします。

酸化: グリミライドは、酸化されてスルホキシドやスルホンを生成することができます。

還元: 還元反応は、グリミライドを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなスルホキシド、スルホン、および置換スルホニル尿素誘導体が含まれ、それぞれ異なる薬理学的特性を持っています .

4. 科学研究への応用

グリミライドは、科学研究において幅広い用途があります。

化学: スルホニル尿素の化学と構造活性相関を調べるためのモデル化合物として使用されます。

生物学: インスリン分泌と膵臓β細胞の機能に対する影響が調査されています。

医学: 血糖コントロールを改善することで、2型糖尿病の管理に臨床的に使用されています。

科学的研究の応用

Gliamilide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study sulfonylurea chemistry and structure-activity relationships.

Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.

Medicine: Clinically used to manage type 2 diabetes mellitus by improving glycemic control.

Industry: Employed in the development of new hypoglycemic agents and formulations.

作用機序

グリミライドは、膵臓のβ細胞からのインスリン分泌を刺激することによって、血糖降下作用を発揮します。これは、β細胞膜上のATP感受性カリウムチャネルに結合し、阻害することにより実現されます。この阻害により細胞の脱分極が起こり、電位依存性カルシウムチャネルが開き、その後のインスリン分泌につながります。 関与する分子標的には、スルホニル尿素受容体サブユニットとカリウムチャネルのKir6.2サブユニットが含まれます .

類似の化合物:

グリベンクラミド: インスリン刺激作用が類似した別の強力なスルホニル尿素系薬剤です。

グリピジド: グリミライドに比べて作用時間が短いことが知られています。

グリメピリド: 多くの場合、作用時間が長い第3世代のスルホニル尿素系薬剤に分類されます.

独自性: グリミライドは、比較的低用量での持続的な活性と高効力のために独特です。 また、スルホニル尿素受容体との特異的な相互作用を可能にする独特の化学構造を持っており、他のスルホニル尿素系薬剤に比べて、副作用が少なく、インスリン分泌を刺激する上で効果的です .

類似化合物との比較

Glibenclamide: Another potent sulfonylurea with similar insulin-stimulating properties.

Glipizide: Known for its shorter duration of action compared to gliamilide.

Glimepiride: Often classified as a third-generation sulfonylurea with a longer duration of action.

Uniqueness: Gliamilide is unique due to its prolonged activity and high potency at relatively low dosages. It also has a distinct chemical structure that allows for specific interactions with the sulfonylurea receptor, making it effective in stimulating insulin release with fewer side effects compared to some other sulfonylureas .

特性

分子式 |

C23H33N5O5S |

|---|---|

分子量 |

491.6 g/mol |

IUPAC名 |

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30) |

InChIキー |

MQQJZPWSYVPWPF-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)

![3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752785.png)

![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)

![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)